

synthesis of 4-Bromo-2-phenylpent-4-enenitrile

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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

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An In-depth Technical Guide to the Synthesis of **4-Bromo-2-phenylpent-4-enenitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **4-Bromo-2-phenylpent-4-enenitrile**, a halogenated nitrile compound with potential applications as an intermediate in organic synthesis. The document outlines plausible synthetic routes, detailed experimental protocols, and expected analytical data.

Compound Identification and Properties

4-Bromo-2-phenylpent-4-enenitrile, with the CAS Number 137040-93-8, is a functionalized organic molecule incorporating a phenyl ring, a nitrile group, and a vinyl bromide moiety.^[1] These functional groups make it a potentially versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **4-Bromo-2-phenylpent-4-enenitrile**

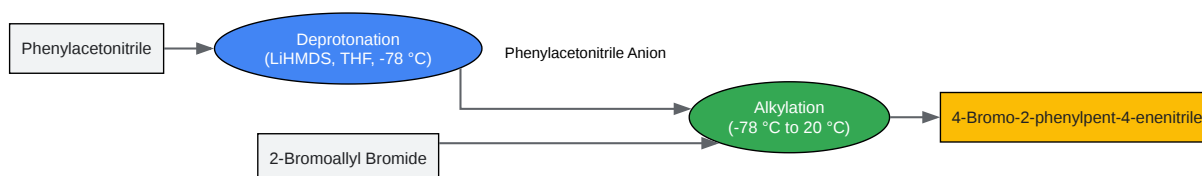
Property	Value	Reference
CAS Number	137040-93-8	[1]
Molecular Formula	C ₁₁ H ₁₀ BrN	[1]
Molecular Weight	236.11 g/mol	[1]
Boiling Point	304.8 °C at 760 mmHg	[2]
Density	1.357 g/cm ³	[2]
Flash Point	138.2 °C	[2]
Exact Mass	234.99966 Da	[2]
Canonical SMILES	C=C(CC(C#N)C1=CC=CC=C1)Br	[2]

Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of **4-Bromo-2-phenylpent-4-enitrile**. The first is a direct, one-pot alkylation of phenylacetonitrile. The second is a two-step approach involving the synthesis of a precursor, 2-phenylpent-4-enitrile, followed by allylic bromination.

Route 1: Direct Alkylation of Phenylacetonitrile

This route involves the deprotonation of phenylacetonitrile at the benzylic position using a strong, non-nucleophilic base, followed by alkylation with 2-bromoallyl bromide. A reported synthesis utilizes lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) to achieve a yield of 46.0%. [2]

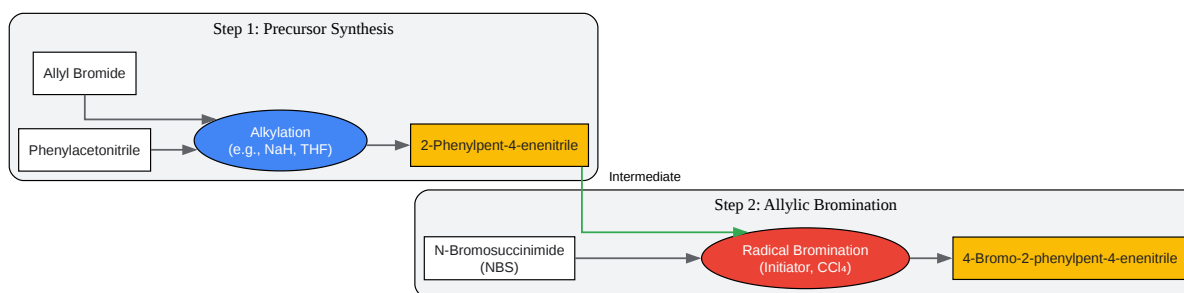


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Caption: Workflow for the direct synthesis of **4-Bromo-2-phenylpent-4-enitrile**.

Route 2: Two-Step Synthesis via Allylic Bromination

This alternative pathway first involves the synthesis of 2-phenylpent-4-enitrile by alkylating phenylacetonitrile with a less substituted allyl halide, such as allyl bromide. The resulting intermediate is then subjected to allylic bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator to introduce the bromine at the allylic position.^{[3][4][5]}

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Caption: Workflow for the two-step synthesis of **4-Bromo-2-phenylpent-4-enitrile**.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of **4-Bromo-2-phenylpent-4-enitrile** and its precursor. Standard laboratory safety procedures should be followed at all times.

Protocol for Route 1: Direct Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

This protocol is based on the reported reaction conditions for the direct alkylation of phenylacetonitrile.^[2]

- Materials:
 - Phenylacetonitrile
 - Lithium hexamethyldisilazane (LiHMDS), 1.0 M solution in THF
 - 2-Bromoallyl bromide (2,3-Dibromoprop-1-ene)
 - Anhydrous tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH₄Cl) solution
 - Diethyl ether
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄)
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer
 - Syringes
 - Septa
 - Nitrogen or argon gas inlet
 - Low-temperature bath (e.g., acetone/dry ice)
 - Separatory funnel

- Rotary evaporator
- Chromatography column
- Procedure:
 - Under an inert atmosphere (N₂ or Ar), add phenylacetonitrile (1.0 eq) to anhydrous THF in a flame-dried round-bottom flask.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add LiHMDS solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for approximately 10-15 minutes.[2]
 - Add 2-bromoallyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.
 - After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 15 hours.[2]
 - Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
 - Combine the organic layers, wash with water and then with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
 - Purify the crude product by flash column chromatography on silica gel to yield **4-Bromo-2-phenylpent-4-enenitrile**.

Protocol for Route 2 (Step 2a): Synthesis of 2-Phenylpent-4-enenitrile

This protocol is an adaptation of standard procedures for the alkylation of phenylacetonitrile.

- Materials:

- Phenylacetonitrile
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Allyl bromide
- Anhydrous dimethylformamide (DMF) or THF
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF or THF in a round-bottom flask.
 - Cool the suspension to 0 °C in an ice bath.
 - Add a solution of phenylacetonitrile (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension.
 - After the addition, allow the mixture to stir at room temperature until hydrogen evolution ceases (typically 30-60 minutes).
 - Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Carefully quench the reaction by slowly adding saturated NH₄Cl solution.
 - Extract the aqueous layer with diethyl ether, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
 - Purify the crude product by vacuum distillation or column chromatography to obtain 2-phenylpent-4-enenitrile.

Protocol for Route 2 (Step 2b): Allylic Bromination

This is a general procedure for allylic bromination using NBS.^{[3][4][5]}

- Materials:
 - 2-Phenylpent-4-enenitrile
 - N-Bromosuccinimide (NBS)
 - Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
 - Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution
 - Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 - Dissolve 2-phenylpent-4-enenitrile (1.0 eq) in CCl₄ in a round-bottom flask equipped with a reflux condenser.
 - Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO to the solution.
 - Heat the mixture to reflux (or irradiate with a sunlamp) to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats at the surface.
 - Cool the reaction mixture to room temperature and filter to remove the succinimide.
 - Wash the filtrate with saturated NaHCO₃ solution and then with water.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
 - Purify the resulting crude **4-Bromo-2-phenylpent-4-enenitrile** by column chromatography or vacuum distillation.

Spectroscopic and Analytical Data

While experimental spectroscopic data for **4-Bromo-2-phenylpent-4-enenitrile** is not readily available in the searched literature, the following table outlines the expected analytical data based on the compound's structure and typical values for similar functional groups.^{[6][7][8][9][10]}

Table 2: Expected Analytical Data for **4-Bromo-2-phenylpent-4-enenitrile**

Analysis	Expected Results
¹ H NMR	Phenyl protons (C ₆ H ₅): δ 7.2-7.4 ppm (m, 5H) Vinyl protons (=CH ₂): δ 5.5-6.0 ppm (two d or m, 2H) Methine proton (CH-CN): δ 4.0-4.3 ppm (t or dd, 1H) Methylene protons (-CH ₂ -): δ 2.8-3.2 ppm (m, 2H)
¹³ C NMR	Phenyl carbons: δ 127-140 ppm Nitrile carbon (C≡N): δ 118-122 ppm Vinyl carbon (=C-Br): δ ~120 ppm Vinyl carbon (=CH ₂): δ ~130 ppm Methine carbon (CH-CN): δ 35-45 ppm Methylene carbon (-CH ₂ -): δ 40-50 ppm
IR (Infrared)	C≡N stretch: ~2240-2260 cm ⁻¹ (sharp) C=C stretch: ~1630-1650 cm ⁻¹ Aromatic C-H stretch: ~3030-3100 cm ⁻¹ Aromatic C=C stretch: ~1450-1600 cm ⁻¹ C-Br stretch: ~500-600 cm ⁻¹
Mass Spec (MS)	Molecular Ion (M ⁺): Isotopic peaks at m/z 235 and 237 in an approximate 1:1 ratio, corresponding to the ⁷⁹ Br and ⁸¹ Br isotopes.

Biological Activity

There is currently no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of **4-Bromo-2-phenylpent-4-enenitrile**. However, substituted nitriles and related compounds are known to exhibit a range of biological

activities.[11][12][13] Further research would be required to determine the biological profile of this specific compound.

Safety Information

- Phenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled.
- Strong Bases (LiHMDS, NaH): Corrosive and react violently with water. Handle under inert and anhydrous conditions.
- Halogenated Compounds (2-bromoallyl bromide, NBS): Irritants and lachrymators. Handle in a well-ventilated fume hood.
- Solvents (THF, DMF, CCl₄): Flammable and/or toxic. Use with appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

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